molecular formula C26H14 B14670807 Benzene, 1,3-bis(4-phenyl-1,3-butadiynyl)- CAS No. 37902-13-9

Benzene, 1,3-bis(4-phenyl-1,3-butadiynyl)-

Cat. No.: B14670807
CAS No.: 37902-13-9
M. Wt: 326.4 g/mol
InChI Key: JQOGGXWGXWMQMJ-UHFFFAOYSA-N
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Description

Benzene, 1,3-bis(4-phenyl-1,3-butadiynyl)- is an organic compound with the molecular formula C26H14. It is characterized by its unique structure, which includes two phenyl groups attached to a benzene ring through butadiynyl linkages. This compound is notable for its aromatic properties and the presence of multiple triple bonds, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3-bis(4-phenyl-1,3-butadiynyl)- typically involves the coupling of phenylacetylene derivatives. One common method is the oxidative acetylene coupling, where phenylacetylene is reacted in the presence of a catalyst such as copper(I) chloride and an oxidizing agent like oxygen . The reaction conditions often require a solvent like pyridine and elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for Benzene, 1,3-bis(4-phenyl-1,3-butadiynyl)- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,3-bis(4-phenyl-1,3-butadiynyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of triple bonds to form alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where reagents like bromine or nitric acid introduce substituents such as bromine or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkanes

    Substitution: Brominated or nitrated derivatives

Scientific Research Applications

Benzene, 1,3-bis(4-phenyl-1,3-butadiynyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Benzene, 1,3-bis(4-phenyl-1,3-butadiynyl)- exerts its effects involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions can influence the behavior of enzymes, receptors, and other proteins, thereby modulating various biochemical pathways. The presence of multiple triple bonds and aromatic rings enhances its ability to form stable complexes with target molecules .

Comparison with Similar Compounds

Properties

CAS No.

37902-13-9

Molecular Formula

C26H14

Molecular Weight

326.4 g/mol

IUPAC Name

1,3-bis(4-phenylbuta-1,3-diynyl)benzene

InChI

InChI=1S/C26H14/c1-3-12-23(13-4-1)16-7-9-18-25-20-11-21-26(22-25)19-10-8-17-24-14-5-2-6-15-24/h1-6,11-15,20-22H

InChI Key

JQOGGXWGXWMQMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC#CC2=CC(=CC=C2)C#CC#CC3=CC=CC=C3

Origin of Product

United States

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